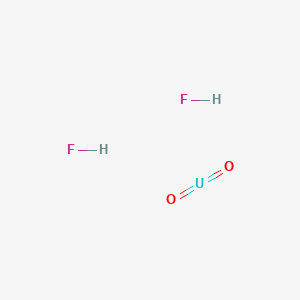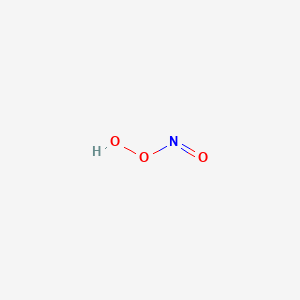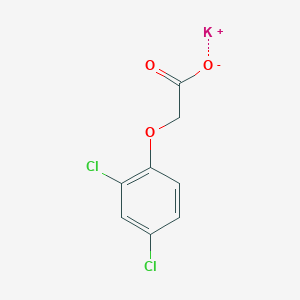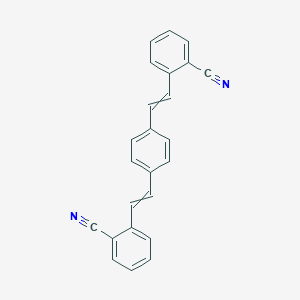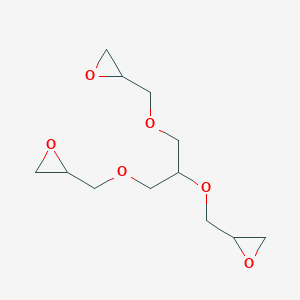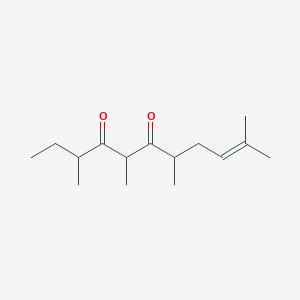
3,5,7,10-Tetramethylundec-9-ene-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7,10-Tetramethylundec-9-ene-4,6-dione, also known as TOD, is a key intermediate in the synthesis of Vitamin E. It is a yellow crystalline solid that is highly reactive and has a unique chemical structure. TOD has been the subject of scientific research due to its potential applications in the field of medicine, specifically in the treatment of diseases related to oxidative stress.
Wirkmechanismus
3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties are due to its ability to scavenge ROS and neutralize their harmful effects. 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to be particularly effective in scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cells. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to inhibit lipid peroxidation, which is a process that occurs when ROS attack and damage the lipids in cell membranes.
Biochemische Und Physiologische Effekte
3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione can protect cells against oxidative stress, reduce inflammation, and improve mitochondrial function. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5,7,10-Tetramethylundec-9-ene-4,6-dione in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of other compounds. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties make it a useful tool for studying the effects of oxidative stress on cells. However, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,5,7,10-Tetramethylundec-9-ene-4,6-dione. One area of interest is the development of new synthetic methods for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione that are more efficient and environmentally friendly. Additionally, there is potential for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione to be used in the development of new drugs for the treatment of diseases related to oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione and its potential applications in the field of medicine.
Synthesemethoden
3,5,7,10-Tetramethylundec-9-ene-4,6-dione is primarily synthesized through the reaction of 3,5,7,10-tetramethylundec-2-ene-1,11-diol with a variety of oxidizing agents. The most common oxidizing agents used in the synthesis of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione are chromium trioxide, potassium permanganate, and lead tetraacetate. The reaction is typically carried out in a solvent such as acetone or acetic acid.
Wissenschaftliche Forschungsanwendungen
3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has antioxidant properties, which can help protect cells against oxidative stress. Oxidative stress is a process that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This imbalance can lead to cell damage and has been linked to a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13851-08-6 |
|---|---|
Produktname |
3,5,7,10-Tetramethylundec-9-ene-4,6-dione |
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
3,5,7,10-tetramethylundec-9-ene-4,6-dione |
InChI |
InChI=1S/C15H26O2/c1-7-11(4)14(16)13(6)15(17)12(5)9-8-10(2)3/h8,11-13H,7,9H2,1-6H3 |
InChI-Schlüssel |
BZBFBQMTXDLSPW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
Kanonische SMILES |
CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
Andere CAS-Nummern |
13851-08-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



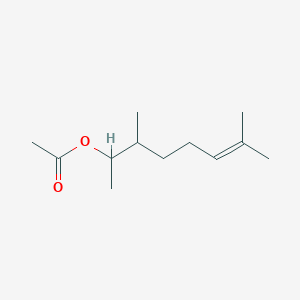
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

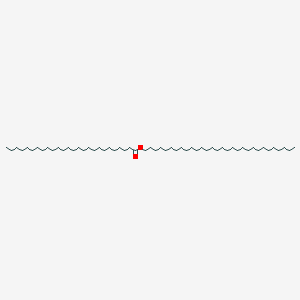
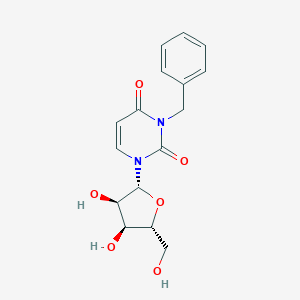
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
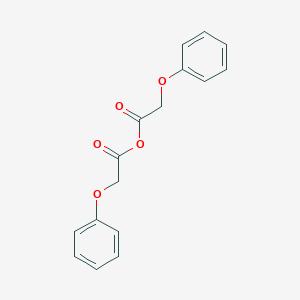
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
